Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate
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Overview
Description
Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate is represented by the linear formula C7H8N2O3S . This compound is part of the larger family of thiazole derivatives, which are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Inhibitors in Medicinal Chemistry
Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and its derivatives have been studied for their potential as inhibitors in medicinal chemistry. For example, a study by Navarrete-Vázquez et al. (2012) synthesized derivatives of ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and evaluated them as protein-tyrosine phosphatase 1B inhibitors, with significant inhibitory activity observed.
Synthesis of Novel Compounds
Various studies have focused on the synthesis of novel compounds using ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate. For instance, Adib et al. (2007) described a novel synthesis of highly functionalized thiazolo[3,2-a]pyrimidines using a one-pot, three-component reaction involving ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate.
Antimicrobial Activities
Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate derivatives have also been evaluated for their antimicrobial properties. Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins from ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and screened them for antibacterial and antifungal activities.
Anticancer Potential
Research has also been conducted to explore the anticancer potential of compounds derived from ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate. Mabkhot et al. (2019) synthesized a thiazolidinone derivative from ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and found it to possess moderate cytotoxic activity, indicating potential as an anticancer agent.
Enzyme Inhibition Studies
Studies like Babar et al. (2017) have synthesized novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and evaluated their enzyme inhibition activities. They discovered significant inhibition towards α-glucosidase and β-glucosidase enzymes, indicating potential for therapeutic applications.
Future Directions
Thiazole derivatives, including Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate, present a promising area for future research due to their diverse biological activities . Further studies could focus on the synthesis of new thiazole derivatives, investigation of their biological activities, and exploration of their potential applications in medicinal chemistry.
properties
IUPAC Name |
ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)9-7-8-3-4-13-7/h3-4H,2H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKACWDGORYKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate |
Citations
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